molecular formula C28H26ClNO6S B11150975 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11150975
M. Wt: 540.0 g/mol
InChI Key: KBRMTECTJALBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate features a chromene core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a ketone at position 2. The chromene moiety is esterified with a hexanoate chain bearing a [(4-methylphenyl)sulfonyl]amino (tosylamide) group at the terminal carbon. The Tos group ([(4-methylphenyl)sulfonyl]amino) is a common sulfonamide-based protecting group, known for enhancing stability and modulating solubility .

Properties

Molecular Formula

C28H26ClNO6S

Molecular Weight

540.0 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C28H26ClNO6S/c1-19-11-13-21(14-12-19)37(33,34)30-15-7-3-6-10-27(31)36-26-18-25-23(16-24(26)29)22(17-28(32)35-25)20-8-4-2-5-9-20/h2,4-5,8-9,11-14,16-18,30H,3,6-7,10,15H2,1H3

InChI Key

KBRMTECTJALBOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common method includes the condensation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate with 6-aminohexanoic acid, followed by sulfonylation with 4-methylbenzenesulfonyl chloride . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromene Core

3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
  • Key Differences :
    • Chromene substituents: 3,6-dichloro and 4-methyl vs. 6-chloro and 4-phenyl in the target compound.
    • Impact :
  • The 4-methyl group reduces steric bulk compared to the 4-phenyl group, possibly enhancing solubility but reducing π-π stacking capabilities .
  • Molecular Formula: C23H23Cl2NO6S (vs. C26H23ClNO6S for the target).
  • Molecular Weight : 512.398 g/mol (vs. ~512–537 g/mol for analogs).
3-(4-Fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
  • Key Differences :
    • Chromene substituents: 3-(4-fluorophenyl), 2-methyl, and 4-oxo vs. 4-phenyl and 2-oxo in the target.
    • Impact :
  • The 4-oxo group may increase polarity, affecting solubility and crystallization behavior .
  • Molecular Formula: C29H28FNO6S.
  • Molecular Weight : 537.599 g/mol.

Variations in Ester Chain Length and Substituents

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
  • Key Differences: Shorter butanoate chain (4 carbons) vs. hexanoate (6 carbons) in the target compound. Impact:
  • Reduced chain length decreases lipophilicity, which may lower membrane permeability but improve aqueous solubility.
  • Altered pharmacokinetic properties due to shorter metabolic half-life .
  • Molecular Formula: C26H22ClNO6S.
  • Molecular Weight : 511.974 g/mol.
Chromenyl Esters with tert-Butoxycarbonyl (Boc) Groups
  • Example: (8-Methyl-2-oxo-4-phenylchromen-7-yl) 6-[(tert-butoxycarbonyl)amino]hexanoate. Key Differences: Boc-protected amine vs. Tos group in the target. Impact:
  • Boc groups are base-labile, offering orthogonal deprotection strategies in synthetic pathways.
  • Reduced sulfonamide-mediated interactions (e.g., hydrogen bonding) compared to Tos .

Functional Group Modifications

Disulfonamide Derivatives
  • Example: 4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide. Key Differences: Pyridine core with dual Tos groups vs. chromene-ester in the target. Impact:
  • Enhanced hydrogen-bonding capacity due to dual sulfonamides.

Research Findings and Implications

  • Synthetic Flexibility : The Tos group’s stability allows diverse modifications to the chromene core and ester chain, enabling tailored physicochemical properties .
  • Longer ester chains (hexanoate vs. butanoate) increase lipophilicity, which correlates with improved cellular uptake but may reduce solubility .
  • Crystallographic Insights : SHELX-based refinements (e.g., ORTEP) reveal that 4-phenyl substituents promote dense crystal packing via π-π interactions, whereas fluorophenyl groups introduce disorder due to polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.